2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one
Description
Properties
CAS No. |
2763780-10-3 |
|---|---|
Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-tert-butyl-N-[1-(3-chlorophenyl)-1-oxopropan-2-yl]nitrous amide |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(16(15-18)13(2,3)4)12(17)10-6-5-7-11(14)8-10/h5-9H,1-4H3 |
InChI Key |
IPHMVIXBRCCXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N(C(C)(C)C)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The bromination is typically conducted using liquid bromine (Br₂) in dichloromethane (DCM) at ambient temperature. Key parameters include:
-
Molar ratio : 1.1 equivalents of Br₂ relative to 3-chloropropiophenone to minimize dibromination byproducts.
-
Solvent : Dichloromethane ensures homogeneity and facilitates rapid reaction kinetics.
-
Temperature : Room temperature (20–25°C) prevents excessive exothermicity and side reactions.
Experimental data from the RSC publication demonstrates that dropwise addition of Br₂ over 10 minutes, followed by 30 minutes of stirring, yields 87% of the monobrominated product. Prolonged reaction times or excess Br₂ leads to the formation of 2,2-dibromo-1-(3-chlorophenyl)propan-1-one, which complicates purification.
Table 1: Bromination Reaction Parameters and Outcomes
| Parameter | Value | Outcome |
|---|---|---|
| Bromine equivalents | 1.1 eq | 87% yield of monobrominated product |
| Solvent | Dichloromethane | Optimal solubility and reaction rate |
| Reaction time | 30 minutes | Minimizes dibromination |
Nucleophilic Substitution with tert-Butylamine
The brominated intermediate undergoes nucleophilic displacement with tert-butylamine to form 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one (C₁₃H₁₇ClN₂O), a critical precursor for nitrosation.
Synthetic Protocol
Challenges and Mitigation
Table 2: Substitution Reaction Optimization
| Condition | Variation | Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | 78% yield, minimal decomposition |
| Temperature | 95°C | Complete conversion in 4 hours |
| tert-Butylamine equivalents | 3.1 eq | Maximizes displacement efficiency |
| Parameter | Value | Expected Outcome |
|---|---|---|
| NaNO₂ equivalents | 1.2 eq | Complete nitrosation |
| Acid | 2M HCl | Efficient protonation |
| Temperature | 0–5°C | Minimizes decomposition |
Analytical Characterization
Key spectroscopic data for intermediates and the final product are critical for verifying synthetic success:
2-Bromo-1-(3-chlorophenyl)propan-1-one
-
¹H NMR (CDCl₃) : δ 7.96 (t, J = 1.9 Hz, 1H), 7.86 (ddd, J = 7.8 Hz, 1H), 5.21 (q, J = 6.6 Hz, 1H), 1.88 (d, J = 6.7 Hz, 3H).
-
IR (cm⁻¹) : 1687 (C=O stretch), 1570 (C-Br stretch).
2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one
-
¹H NMR (CDCl₃) : δ 7.40–7.53 (m, 4H, aryl), 3.21 (q, J = 6.5 Hz, 1H), 1.34 (s, 9H, tert-butyl).
-
Decomposition profile : Rapid degradation observed under neat conditions, necessitating immediate use or derivatization.
Industrial-Scale Considerations
Transitioning from laboratory to industrial production requires addressing:
-
Continuous flow reactors : To enhance heat transfer and reduce decomposition during bromination and substitution.
-
Solvent recycling : Acetonitrile recovery systems to lower costs and environmental impact.
-
Byproduct management : Efficient removal of tert-butylammonium bromide via filtration or aqueous washes .
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-[tert-butyl(nitro)amino]-1-(3-chlorophenyl)propan-1-one.
Reduction: Formation of 2-[tert-butyl(amino)]-1-(3-chlorophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also act as a prodrug, releasing active metabolites upon metabolic activation. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-Chloromethcathinone (3-CMC)
- Structure: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one.
- Key Differences: Replaces the tert-butyl(nitroso)amino group with a methylamino group.
- Pharmacology: A potent psychoactive stimulant acting as a dopamine-norepinephrine reuptake inhibitor (DNRI). Reported to induce euphoria and sympathomimetic effects .
- Legal Status : Controlled under EU legislation as a psychotropic substance .
Bupropion (Wellbutrin®)
- Structure: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one.
- Key Differences: Lacks the nitroso group; tert-butylamino instead of tert-butyl(nitroso)amino.
- Pharmacology : FDA-approved antidepressant and smoking cessation aid. Acts as a DNRI with minimal serotonergic activity .
- Metabolism: Primarily metabolized to hydroxybupropion (C₁₃H₁₈ClNO₂, MW: 255.74), which retains partial pharmacological activity .
Halogenated Propan-1-one Derivatives
- Examples :
- 1-(3-Fluorophenyl)propan-1-one
- 1-(4-Chlorophenyl)propan-1-one
- Key Differences: Vary in halogen substitution (e.g., F, Cl) and lack amino/nitroso groups.
- Reactivity : Used in coupling reactions with NHPI or HOBt to form intermediates for pharmaceuticals. Yields range from 40–65% depending on the halogen .
Pharmacological and Toxicological Profiles
- Nitrosamines are regulated under ICH M7(R1) guidelines due to carcinogenic risks .
Biological Activity
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in various scientific domains.
Chemical Structure
The molecular formula of this compound is C13H17ClN2O2. The compound features a tert-butyl group, a nitroso group, and a chlorophenyl group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis typically involves the reaction of 3-chlorophenylpropan-1-one with tert-butylamine under conditions that facilitate nitrosation. Common reagents include sodium nitrite and acid, with solvents like dichloromethane or ethanol being used. The reaction conditions often involve room temperature or reflux to ensure complete conversion.
The biological activity of this compound is primarily attributed to the nitroso group, which can interact with nucleophilic sites in proteins and DNA. This interaction may lead to various biological effects, including potential anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds containing nitroso groups can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit hepatocarcinogenesis by inducing selective apoptosis in preneoplastic hepatocyte populations . The mechanism involves the formation of reactive metabolites that interact with cellular macromolecules.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. The presence of the chlorophenyl moiety may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
- Hepatocarcinogenesis Study : A study on phenyl N-tert-butyl nitrone derivatives demonstrated that similar compounds could reduce oxidative injury in hepatocytes, suggesting a protective role against liver cancer .
- Antimicrobial Testing : Preliminary tests indicate that this compound exhibits activity against Gram-positive bacteria, although further studies are needed to elucidate its spectrum of activity and mechanism .
Comparative Analysis
Q & A
Q. What are the established synthetic routes for 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one, and how can reaction conditions be optimized to enhance yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nitroso group introduction : Reacting tert-butylamine with nitrosating agents (e.g., NaNO₂ under acidic conditions).
- Coupling with chlorophenyl propanone : Using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for cross-coupling reactions, as seen in analogous cathinone syntheses .
- Purification : Recrystallization or column chromatography with solvents like ethanol or ethyl acetate to isolate the final product.
Optimization : Control reaction temperature (40–60°C), pH (acidic for nitroso formation), and inert atmosphere (N₂) to minimize side reactions. Monitor intermediates via TLC or HPLC .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal diffraction resolves the nitroso group conformation and tert-butyl positioning .
- NMR spectroscopy : Analyze , , and NMR to confirm the tert-butylamino, nitroso, and chlorophenyl groups. For example, NMR detects the carbonyl (C=O) peak at ~200 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.1) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts or degradation products?
Methodological Answer: Employ hyphenated techniques :
Q. Table 1: Common Impurities and Detection Methods
| Impurity Name | Detection Method | Evidence Source |
|---|---|---|
| 1-(3-Chlorophenyl)propan-1-one | HPLC-UV (λ = 254 nm) | |
| 2-Bromo derivatives | GC-MS (EI mode) | |
| Nitroso reduction byproducts | LC-QTOF-MS |
Q. What computational methods are employed to predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitroso group to assess stability under thermal stress.
- Molecular docking : Predict interactions with biological targets (e.g., dopamine transporters) using AutoDock Vina. The tert-butyl group’s steric effects can modulate binding affinity .
Q. What strategies are effective in separating enantiomers of this compound, given its potential chiral centers?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry .
- Derivatization with chiral auxiliaries : React with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers separable by standard HPLC .
Q. How do structural modifications at the nitroso and tert-butylamino groups affect the compound's biological activity and metabolic pathways?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Replace the nitroso group with hydroxylamine to assess dopamine reuptake inhibition. The tert-butyl group’s bulkiness reduces metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life .
- In vitro metabolism assays : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via UPLC-MS. Major pathways include N-dealkylation and nitroso reduction .
Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
Q. How does the compound’s regulatory status impact its handling and disposal in research settings?
Methodological Answer:
- Legislative compliance : In the EU, analogs like 3-CMC are classified as psychotropic substances under the ACDA. Researchers must adhere to waste disposal protocols for nitroso compounds (e.g., neutralization with NaHCO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
